molecular formula C11H14O2S B14477276 2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol CAS No. 67910-51-4

2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol

Cat. No.: B14477276
CAS No.: 67910-51-4
M. Wt: 210.29 g/mol
InChI Key: PWWDYMQDFSMGQY-UHFFFAOYSA-N
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Description

2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol is an organic compound characterized by the presence of a phenol group and a sulfanyl group attached to an oxolan-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol typically involves the reaction of 2-mercaptophenol with oxolan-2-ylmethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 2-mercaptophenol attacks the electrophilic carbon of the oxolan-2-ylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Oxolan-2-yl)methyl]sulfanyl}propanoic acid
  • 2-{[(Oxolan-2-yl)methyl]sulfanyl}benzoic acid
  • 2-{[(Oxolan-2-yl)methyl]sulfamoyl}acetic acid

Uniqueness

2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol is unique due to the presence of both a phenol and a sulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and hydrophobicity, making it suitable for specific applications in chemistry and biology.

Properties

CAS No.

67910-51-4

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-(oxolan-2-ylmethylsulfanyl)phenol

InChI

InChI=1S/C11H14O2S/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9,12H,3-4,7-8H2

InChI Key

PWWDYMQDFSMGQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CSC2=CC=CC=C2O

Origin of Product

United States

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